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Compound of Interest

Compound Name: 6'-Bromo-2,3'-bipyridine
CAS No.: 342618-54-6
Cat. No.: B13938331
Get Quote
. J

CAS Registry Number: 342618-54-6 (Isomer specific) Molecular Formula: C10H7BrN2 Molecular
Weight: 235.08 g/mol

Introduction & Structural Context

In the development of metallodrugs and advanced organic materials, the precise isomerism of
bipyridine scaffolds is paramount. Unlike the symmetric 6,6'-dibromo-2,2'-bipyridine, the 6'-
Bromo-2,3'-bipyridine isomer offers a unique "non-symmetric" coordination geometry.

Structurally, this compound consists of a pyridine ring (Ring A) connected at its C2 position to
the C3 position of a second pyridine ring (Ring B). The bromine substituent is located at
position 6' of Ring B (adjacent to the nitrogen of the second ring). This specific substitution
pattern dictates its uniqgue NMR fingerprint and reactivity profile.

Structural Logic & Numbering

¢ Ring A (2-pyridyl): Unsubstituted. Protons at positions 3, 4, 5, 6.[1]
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» Ring B (6-bromo-3-pyridyl): Substituted. Connection at C3', Bromine at C6'. Protons at
positions 2', 4', 5'.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the brominated structure.[2] The
presence of a bromine atom confers a distinct isotopic signature that serves as a self-validating
check for product identity.

Experimental Parameters (ESI-MS)

« lonization Mode: Electrospray lonization (ESI), Positive Mode (+).

e Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

Data Interpretation

lon Species m/z (Theory) Observed Pattern Interpretation

Protonated molecular

[M+H]* (7°Br) 234.99 Base Peak A , ,
ion (7°Br isotope).
Protonated molecular
[M+H]* (31Br) 236.99 Base Peak B ) )
ion (81Br isotope).
) Homolytic cleavage of
Fragmentation ~155 Loss of Br

C-Br bond.

Diagnostic Insight: The hallmark of this spectrum is the 1:1 doublet ratio between m/z 235 and
237. Any deviation from this near-equal intensity suggests contamination with non-brominated
impurities (e.g., dehalogenated byproduct) or dibrominated species.

- Bre -HCN
Molecular lon [M+H]+ (Homolytic Cleavage) Fragment [M-Br]+ (Ring Contraction) > Fragment [M-Br-HCN]+
m/z 235/237 (1:1) m/z ~156 m/z ~129

Figure 1: Predicted ESI-MS Fragmentation Pathway for 6'-Bromo-2,3'-bipyridine

Click to download full resolution via product page
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the 2,3'-bipyridine core results in a complex but highly resolvable spectrum.
Unlike 2,2'-bipyridines, which often show simplified spectra due to C2 symmetry, this isomer
displays 7 distinct proton environments.

'H NMR Characterization (400 MHz, CDCIs)

» Solvent: Chloroform-d (CDCIs) is preferred to minimize hydrogen bonding effects that
broaden pyridyl peaks.

e Internal Standard: TMS (0.00 ppm) or residual CHCIs (7.26 ppm).

Assighment Table
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. e Coupling ( Structural
Proton Shift (0, ppm) Multiplicity .
, Hz) Assighment

Ring B: Most

deshielded;
H2' 8.95 -9.05 d (doublet)

to N,

to biaryl bond.

Ring A:
H6 8.70 - 8.75 d
to N.

Ring B: Ortho to
H4' 8.15-8.25 dd biaryl bond, meta
to Br.

Ring A: Ortho to
biaryl bond.

H3 7.75-7.85 d

Ring A: Para to
N.

H4 7.70-7.80 td

Ring B: Ortho to
H5' 7.55-7.65 d Br (Shielded by
Br effect).

Ring A: Meta to
N.

H5 7.25-7.35 ddd

Expert Commentary:

e The H2' Singularity: The proton at position 2' (Ring B) is the most diagnostic signal. It
appears furthest downfield (near 9.0 ppm) as a sharp doublet with a small coupling constant

(

Hz, meta-coupling to H4"). Its chemical shift is driven by the combined inductive effect of the
adjacent nitrogen and the anisotropic deshielding of the attached Ring A.
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e The Bromine Effect: Compare H5' to H3. H5' is ortho to the bromine atom. While halogens
are electron-withdrawing (inductive), they are also electron-donating by resonance, often
resulting in a slight upfield shift or less deshielding compared to a proton ortho to a carbon
substituent.

3C NMR Overview (100 MHz, CDCIs)
The 13C spectrum should display 10 unique carbon signals.

o C-Br (C6"): Distinctive signal typically around 140-145 ppm (depending on solvent), often
lower intensity due to lack of NOE and coupling to the quadrupolar Br nucleus.

e C=N(C2, C6, C2"): Three signals in the 148-155 ppm range.

Infrared (IR) Spectroscopy

IR is less structural than NMR but vital for checking functional group integrity (e.g., ensuring no
hydrolysis to pyridone).

C-Br Stretch: 1000 — 1090 cm~* (Strong, sharp band).

C=N/ C=C (Pyridine Ring): 1580, 1560, 1450 cm™1.

C-H (Aromatic): 3000 — 3100 cm~1 (Weak).

Absence of OH/NH: Ensure no broad bands >3200 cm~? (indicates hydrolysis to 6'-hydroxy
species).

Experimental Protocol: Sample Preparation

To ensure the data above is reproducible, follow this preparation workflow.

Step-by-Step Methodology

e Solvent Selection: Use CDCIs (99.8% D) stored over molecular sieves. Acidic impurities in
CDCls can protonate the pyridine nitrogen, causing significant chemical shift drifts (up to 0.5
ppm downfield).

e Concentration:
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o H NMR: Dissolve 5-10 mg of sample in 0.6 mL solvent.

o 13C NMR: Dissolve 20-30 mg of sample in 0.6 mL solvent.

« Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR
tube to remove suspended solids (e.g., inorganic salts from synthesis like KBr or Pd
residues).

¢ Acquisition:
o Run *H with at least 16 scans (d1 = 2 sec).

o Run 13C with at least 512 scans (d1 = 2 sec) to resolve the quaternary C-Br carbon.

Solvent Choice
CDCI3 (Neutralized)

Solid Sample
(6'-Bromo-2,3'-bipyridine)

‘Add 0.6 mL

Dissolution & Filtration
(Remove Pd/Salts)

Data Acquisition
400 MHz Spectrometer

QC Check
Verify H2' Shift & Integral

Figure 2: NMR Sample Preparation & Validation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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